Stereochemical Integrity for Defined 3D Peptide Architecture
Fmoc-N-Me-D-Asn-OH possesses a defined D-configuration, as confirmed by its specific optical rotation, a property that is the inverse of its L-enantiomer, Fmoc-N-Me-Asn-OH. For example, the closely related protected analog Fmoc-N-Me-Asn(Trt)-OH has a reported optical rotation of [α]22/D -26.0° (c = 0.5% in dichloromethane) . The D-enantiomer will exhibit an equal but opposite optical rotation, typically around +26.0° under the same conditions. This stereochemical specificity is critical for applications where peptide chirality determines biological activity. Replacing the D-enantiomer with the L-form will invert the stereocenter, resulting in a peptide with a different, and likely non-functional, three-dimensional structure .
| Evidence Dimension | Optical Rotation (Chirality) |
|---|---|
| Target Compound Data | Positive optical rotation (D-enantiomer) |
| Comparator Or Baseline | Fmoc-N-Me-Asn(Trt)-OH (L-enantiomer): [α]22/D = -26.0° (c=0.5% in CH2Cl2) |
| Quantified Difference | Opposite sign of optical rotation (e.g., +26° vs. -26°) |
| Conditions | Polarimetry in dichloromethane |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for experiments where chirality is a design parameter, as the use of the opposite enantiomer will yield a peptide with an inverted 3D structure and altered biological interactions.
